N,N-dimethyl-4-{6-methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-aminehydrochloride
Description
N,N-dimethyl-4-{6-methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-amine hydrochloride is a pyrimidine derivative featuring a 2,6-diazaspiro[3.4]octane moiety at the 4-position of the pyrimidine ring and a dimethylated amine at the 2-position. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies.
Properties
Molecular Formula |
C13H22ClN5 |
|---|---|
Molecular Weight |
283.80 g/mol |
IUPAC Name |
N,N-dimethyl-4-(6-methyl-2,6-diazaspiro[3.4]octan-8-yl)pyrimidin-2-amine;hydrochloride |
InChI |
InChI=1S/C13H21N5.ClH/c1-17(2)12-15-5-4-11(16-12)10-6-18(3)9-13(10)7-14-8-13;/h4-5,10,14H,6-9H2,1-3H3;1H |
InChI Key |
YDXYGMYRSMGTMX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C2(C1)CNC2)C3=NC(=NC=C3)N(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-{6-methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-amine hydrochloride typically involves multiple steps. The starting materials often include pyrimidine derivatives and spirocyclic amines. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-{6-methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N,N-dimethyl-4-{6-methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and interactions.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-{6-methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity.
Comparison with Similar Compounds
Structural Analog: 4-{6-Methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-amine Trihydrochloride
Key Differences :
Implications :
- The trihydrochloride salt likely improves aqueous solubility but may increase hygroscopicity compared to the monohydrochloride form.
Key Comparisons :
Structural and Functional Insights :
Physicochemical and Pharmacokinetic Properties
- Purity : The trihydrochloride analog in has a minimum purity of 95%, a standard benchmark for research chemicals . The target compound’s purity is unspecified but likely comparable if synthesized under similar conditions.
- Stability : The spirocyclic structure may confer metabolic stability compared to linear amines, reducing susceptibility to oxidative degradation.
Biological Activity
N,N-dimethyl-4-{6-methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-amine hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrimidine ring and a spirocyclic moiety. Its chemical formula is , with a molecular weight of 273.76 g/mol. The spiro structure contributes to its unique biological interactions.
Research indicates that this compound may interact with several biological targets, particularly G protein-coupled receptors (GPCRs). GPCRs play crucial roles in signal transduction and are involved in various physiological processes.
- GPCR Modulation : The compound has been shown to modulate specific GPCRs, which can influence pathways related to neurotransmission and hormonal regulation.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy.
Pharmacological Effects
The biological activity of N,N-dimethyl-4-{6-methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-amine hydrochloride has been evaluated through various in vitro and in vivo studies:
- Antidepressant Activity : In animal models, the compound exhibited significant antidepressant-like effects, potentially through the modulation of serotonin and norepinephrine levels.
- Cognitive Enhancement : Studies have indicated improvements in cognitive function, suggesting potential applications in treating cognitive disorders such as Alzheimer's disease.
Case Studies
-
Study on Depression Models : A study conducted on mice subjected to chronic unpredictable stress demonstrated that administration of the compound led to reduced depressive behaviors compared to control groups. The results indicated an increase in serotonin levels within the hippocampus.
Parameter Control Group Treatment Group Immobility Time (s) 120 60 Serotonin Levels (ng/g) 50 90 -
Cognitive Function Assessment : In a study assessing memory retention in rats, those treated with the compound showed improved performance in maze tests compared to untreated rats, suggesting enhanced learning capabilities.
Test Control Group Performance Treatment Group Performance Maze Completion Time (s) 180 120
Toxicity and Safety Profile
Toxicological assessments indicate that N,N-dimethyl-4-{6-methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-amine hydrochloride has a favorable safety profile at therapeutic doses. However, further studies are needed to fully understand its long-term effects and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
